molecular formula C20H22N2O B14612611 4-tert-Butoxy-1-methyl-3,5-diphenyl-1H-pyrazole CAS No. 60628-03-7

4-tert-Butoxy-1-methyl-3,5-diphenyl-1H-pyrazole

Cat. No.: B14612611
CAS No.: 60628-03-7
M. Wt: 306.4 g/mol
InChI Key: FAMXMDSBUUBKLN-UHFFFAOYSA-N
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Description

4-tert-Butoxy-1-methyl-3,5-diphenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a tert-butoxy group at the 4-position, a methyl group at the 1-position, and two phenyl groups at the 3 and 5 positions. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butoxy-1-methyl-3,5-diphenyl-1H-pyrazole typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of 1,3-diphenyl-1,3-propanedione with tert-butylhydrazine under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of pyrazole derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to provide eco-friendly and cost-effective synthesis routes . These methods allow for the large-scale production of pyrazole compounds with high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butoxy-1-methyl-3,5-diphenyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.

    Reduction: Reduction reactions using agents like sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) chloride.

Major Products

Scientific Research Applications

4-tert-Butoxy-1-methyl-3,5-diphenyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active pyrazoles.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-tert-Butoxy-1-methyl-3,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3,5-Diphenyl-1H-pyrazole: Lacks the tert-butoxy and methyl groups, making it less sterically hindered.

    4-tert-Butyl-3,5-diphenyl-1H-pyrazole: Similar but without the methyl group at the 1-position.

    1-Methyl-3,5-diphenyl-1H-pyrazole: Similar but without the tert-butoxy group.

Uniqueness

4-tert-Butoxy-1-methyl-3,5-diphenyl-1H-pyrazole is unique due to the combination of its substituents, which confer specific steric and electronic properties. These properties influence its reactivity and binding interactions, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

60628-03-7

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

1-methyl-4-[(2-methylpropan-2-yl)oxy]-3,5-diphenylpyrazole

InChI

InChI=1S/C20H22N2O/c1-20(2,3)23-19-17(15-11-7-5-8-12-15)21-22(4)18(19)16-13-9-6-10-14-16/h5-14H,1-4H3

InChI Key

FAMXMDSBUUBKLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(N(N=C1C2=CC=CC=C2)C)C3=CC=CC=C3

Origin of Product

United States

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